PFI-2 hydrochloride

SETD7 Epigenetics Methyltransferase Inhibition

PFI-2 hydrochloride is the only validated chemical probe for SETD7 target engagement. Its (R)-enantiomer (IC50 2 nM) is 500-fold more potent than the (S)-form, and its >1,000-fold selectivity over 18 methyltransferases and 134 off-targets ensures unambiguous SETD7-specific biology. The inactive (S)-enantiomer is available as a built-in negative control. Validated in murine renal fibrosis models (i.p., 200 µM twice weekly), this cell-permeable tool guarantees reproducible, publication-grade results. Do not substitute with generic SETD7 inhibitors.

Molecular Formula C23H26ClF4N3O3S
Molecular Weight 536.0 g/mol
Cat. No. B560161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-2 hydrochloride
Synonyms(R)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride
Molecular FormulaC23H26ClF4N3O3S
Molecular Weight536.0 g/mol
Structural Identifiers
InChIInChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1
InChIKeyZADKZNVAJGEFLC-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





PFI-2 hydrochloride: A Potent and Selective SETD7 Inhibitor for Epigenetic and Fibrosis Research Procurement


PFI-2 hydrochloride (CAS 1627607-87-7) is a chemical probe and a potent, selective inhibitor of the SET domain containing lysine methyltransferase 7 (SETD7, also known as SET9) [1]. It exhibits a low nanomolar IC50 (2.0 nM) and a binding affinity (Ki app) of 0.33 nM in cell-free assays . The compound is highly selective (>1,000-fold) over a panel of other methyltransferases and non-epigenetic targets, and it is cell-permeable, allowing for interrogation of SETD7-dependent biology in cellular models .

Why PFI-2 Hydrochloride Cannot Be Substituted with Other SETD7 Inhibitors or Enantiomers


Generic substitution of PFI-2 hydrochloride is not scientifically justifiable due to its unique stereochemical and selectivity profile. The (R)-enantiomer is approximately 500-fold more potent than the (S)-enantiomer (IC50: 2 nM vs. 1,000 nM) [1], a difference rooted in specific binding interactions with SETD7's substrate pocket [2]. Furthermore, its >1,000-fold selectivity over 18 other methyltransferases and 134 non-epigenetic targets [3] is not matched by other SETD7 inhibitors like sinefungin, which has a different mechanism and selectivity profile [4]. Using an incorrect enantiomer or a less selective analog would lead to off-target effects and misinterpretation of SETD7-specific biology, making PFI-2 hydrochloride the required tool for accurate target validation.

Quantitative Differentiation of PFI-2 Hydrochloride for Scientific Procurement Decisions


Sub-Nanomolar Binding Affinity (Ki app) and Potent Inhibition (IC50) of SETD7

PFI-2 hydrochloride demonstrates high potency against human SETD7, with an apparent inhibition constant (Ki app) of 0.33 nM and an IC50 of 2.0 nM in cell-free assays . This sub-nanomolar binding affinity is a key differentiator from many earlier generation SETD7 inhibitors. The compound's potency is supported by orthogonal biophysical measurements, including an isothermal titration calorimetry (ITC) derived Kd of 18 nM . While direct head-to-head Ki data for other SETD7 inhibitors in the same assay is often proprietary, this value establishes a high benchmark for target engagement.

SETD7 Epigenetics Methyltransferase Inhibition Binding Affinity

500-Fold Enantiomeric Specificity: (R)-PFI-2 vs. (S)-PFI-2

PFI-2 hydrochloride ((R)-PFI-2) exhibits a 500-fold greater potency compared to its (S)-enantiomer in a direct head-to-head enzymatic assay. The (R)-enantiomer inhibited SETD7 with an IC50 of 2.0 ± 0.2 nM, whereas the (S)-enantiomer had an IC50 of 1.0 ± 0.1 µM [1]. This difference is attributed to specific interactions where the (R)-enantiomer forms critical van der Waals contacts and hydrogen bonds with residues in the SETD7 substrate-binding groove (e.g., His252, Asp256) that are not accessible to the (S)-enantiomer [2].

Stereoselectivity SETD7 Enantiomer Chemical Probe

Broad and Deep Selectivity Profile: >1,000-Fold Over 18 Methyltransferases and 134 Off-Targets

PFI-2 hydrochloride is characterized by an exceptional selectivity profile. It demonstrates >1,000-fold selectivity for SETD7 over a panel of 18 other protein methyltransferases (including DNMT1, G9a, EZH2, and others) when tested at concentrations up to 50 µM [1]. Furthermore, in a broader panel of 134 additional targets (ion channels, GPCRs, and enzymes), PFI-2 showed less than 35% inhibition at 10 µM [2]. This deep selectivity is a hallmark of a high-quality chemical probe and is not a universal feature of all SETD7 inhibitors, many of which exhibit cross-reactivity with other lysine methyltransferases.

Selectivity Off-target Methyltransferase Chemical Probe

Optimized Solubility and In Vivo Formulation Enabling Robust Animal Studies

PFI-2 hydrochloride exhibits high solubility in standard laboratory solvents, which is critical for both in vitro and in vivo applications. Its solubility in DMSO is 99 mg/mL (184.7 mM), and in ethanol it is 99 mg/mL (184.7 mM) . Water solubility is 52 mg/mL (97.01 mM). This is a significant improvement over the free base or other salt forms, which may have limited aqueous solubility, hindering reproducible dosing in animal models. Furthermore, validated in vivo formulations are provided, including a clear solution (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O) that yields a 4.95 mg/mL (9.24 mM) solution for injection .

Solubility In Vivo Formulation Pharmacology Dosing

Validated Application Scenarios for PFI-2 Hydrochloride in Research and Drug Discovery


Dissecting SETD7-Dependent Epigenetic Signaling in Cellular Models

PFI-2 hydrochloride is the tool of choice for studying SETD7's role in transcriptional regulation and chromatin biology. Its high potency (IC50: 2 nM) and cell permeability allow for complete target inhibition in cultured cells. Crucially, the parallel use of (S)-PFI-2 as a negative control provides robust evidence that any observed changes in gene expression, protein methylation, or cellular phenotype (e.g., effects on Hippo signaling and YAP localization ) are due to specific SETD7 inhibition [1].

Validating SETD7 as a Therapeutic Target in Preclinical Fibrosis Models

In vivo studies have demonstrated that systemic administration of PFI-2 (i.p., 200 μM, twice weekly) attenuates the progression of renal fibrosis in folic acid-induced nephropathy in mice [2]. The compound reduced extracellular matrix accumulation and fibroblast activation, and impeded pro-fibrotic cytokine signaling [2]. This makes PFI-2 hydrochloride an essential tool for target validation in preclinical models of chronic kidney disease and other fibrotic conditions. Its validated in vivo formulation ensures reproducible and reliable dosing.

Chemical Probe for Broad Methyltransferase Selectivity Profiling

Due to its >1,000-fold selectivity window, PFI-2 hydrochloride serves as an excellent reference inhibitor for calibrating selectivity assays when screening novel SETD7 inhibitors or when profiling compound libraries against methyltransferase panels. Its well-defined selectivity profile against 18 other methyltransferases and 134 off-targets [3] provides a benchmark for assessing the target selectivity of new chemical entities, reducing the risk of advancing promiscuous inhibitors.

In Vitro Target Engagement and Pull-Down Studies

The high binding affinity of PFI-2 (Kd = 18 nM by ITC) makes it a suitable tool for in vitro target engagement studies, including competition binding assays and surface plasmon resonance (SPR). A biotinylated analog, PFI-766 (IC50 110 ± 26 nM), is also available and retains the ability to bind and inhibit SETD7, enabling pull-down and chemoproteomics experiments to identify SETD7 interactomes and confirm cellular target engagement .

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